molecular formula C18H17NO4S B4159890 ({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid

({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid

Cat. No.: B4159890
M. Wt: 343.4 g/mol
InChI Key: VOTRADRUCCEGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid is a complex organic compound with a unique structure that includes a thienyl group, a hydroxy-methyl-butynyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid typically involves multiple steps, starting with the preparation of the thienyl and butynyl intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the Fischer indole synthesis can be employed to create similar structures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The thienyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce new functional groups into the thienyl or phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, ({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its ability to modulate biological targets involved in diseases such as cancer and inflammation.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of ({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid is unique due to its combination of functional groups and structural features. The presence of the thienyl, butynyl, and phenylacetic acid moieties provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

2-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-18(2,23)11-10-13-8-9-14(24-13)16(20)19-15(17(21)22)12-6-4-3-5-7-12/h3-9,15,23H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTRADRUCCEGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)NC(C2=CC=CC=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid
Reactant of Route 3
({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid
Reactant of Route 4
({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid
Reactant of Route 5
({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.